
2-Methoxy-1-(propan-2-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(propan-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(propan-2-yl)naphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated and nitrated naphthalene derivatives
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(propan-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s ability to modulate oxidative stress and cellular signaling pathways also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene:
1-Methoxy-2-propanol: A similar compound with a methoxy group and a propanol moiety.
Uniqueness
2-Methoxy-1-(propan-2-yl)naphthalene is unique due to the presence of both methoxy and isopropyl groups on the naphthalene ring
Properties
CAS No. |
138594-70-4 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methoxy-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16O/c1-10(2)14-12-7-5-4-6-11(12)8-9-13(14)15-3/h4-10H,1-3H3 |
InChI Key |
PTNFQHCXMZTQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


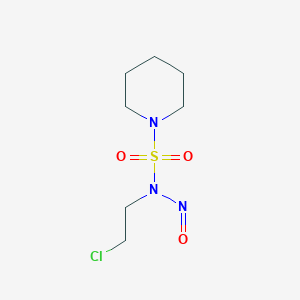
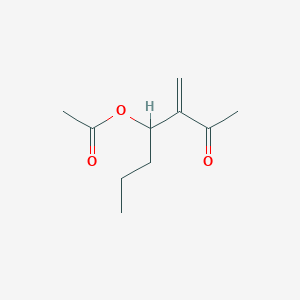
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
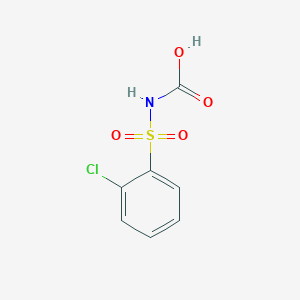


![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)

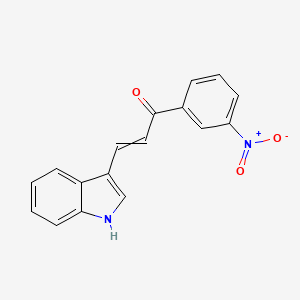
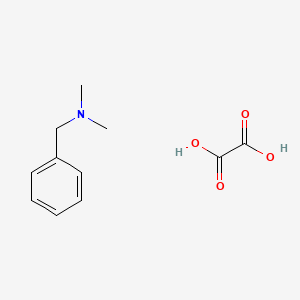
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)

